molecular formula C18H14BrN3O2S2 B11320742 N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11320742
M. Wt: 448.4 g/mol
InChI Key: DRCGAJFNZSTDNT-UHFFFAOYSA-N
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Description

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a bromothiophene, a thiadiazole, and a benzofuran moiety, which contribute to its diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C18H14BrN3O2S2

Molecular Weight

448.4 g/mol

IUPAC Name

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H14BrN3O2S2/c1-3-10-4-5-12-11(8-10)9(2)15(24-12)17(23)21-18-20-16(22-26-18)13-6-7-14(19)25-13/h4-8H,3H2,1-2H3,(H,20,21,22,23)

InChI Key

DRCGAJFNZSTDNT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NC(=NS3)C4=CC=C(S4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 5-bromothiophene-2-carboxylic acid and 1,2,4-thiadiazole derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include coupling agents like N,N’-dicyclohexylcarbodiimide and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and solvent choice are carefully controlled. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.

Scientific Research Applications

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification and optimization in various research fields.

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